molecular formula C22H13FN6O B2637994 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol CAS No. 896822-38-1

3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol

Cat. No.: B2637994
CAS No.: 896822-38-1
M. Wt: 396.385
InChI Key: LAFZPFQZCRPYOF-UHFFFAOYSA-N
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Description

3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol typically involves multi-step reactions. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone and phenacyl bromides . The reaction conditions often require the presence of heteropolyacids under conventional heating .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step organic synthesis protocols, scaled up for industrial applications. This involves optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol is unique due to its specific scaffold, which provides a distinct binding affinity and selectivity towards CDK2. This makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

3-[10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN6O/c23-15-5-7-16(8-6-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-9-13-3-1-2-4-14(13)10-19(17)30/h1-12,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFZPFQZCRPYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=C(C=C6)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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